N-(3-fluoro-4-methoxyphenyl)-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide

Catalog No.
S2713934
CAS No.
1251685-36-5
M.F
C18H21FN4O3
M. Wt
360.389
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(3-fluoro-4-methoxyphenyl)-2-[4-methyl-6-oxo-2-(...

CAS Number

1251685-36-5

Product Name

N-(3-fluoro-4-methoxyphenyl)-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide

IUPAC Name

N-(3-fluoro-4-methoxyphenyl)-2-(4-methyl-6-oxo-2-pyrrolidin-1-ylpyrimidin-1-yl)acetamide

Molecular Formula

C18H21FN4O3

Molecular Weight

360.389

InChI

InChI=1S/C18H21FN4O3/c1-12-9-17(25)23(18(20-12)22-7-3-4-8-22)11-16(24)21-13-5-6-15(26-2)14(19)10-13/h5-6,9-10H,3-4,7-8,11H2,1-2H3,(H,21,24)

InChI Key

QLKJVKIRIWSVII-UHFFFAOYSA-N

SMILES

CC1=CC(=O)N(C(=N1)N2CCCC2)CC(=O)NC3=CC(=C(C=C3)OC)F

solubility

not available

Synthesis and Characterization:

  • N-(3-fluoro-4-methoxyphenyl)-2-(4-methyl-6-oxo-2-pyrrolidin-1-ylpyrimidin-1(6H)-yl)acetamide, also known as compound 42, was synthesized and characterized by researchers in 2012. []
  • The study aimed to develop novel pyrimidine derivatives as potential kinase inhibitors. [] Kinases are enzymes that play a crucial role in various cellular processes, and their inhibition has been linked to the treatment of several diseases.
  • The synthesis of compound 42 involved a multi-step process, and its characterization was performed using various techniques, including nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry, and elemental analysis. []

Biological Evaluation:

  • The researchers evaluated the kinase inhibitory activity of compound 42 against a panel of kinases. []
  • The compound exhibited moderate inhibitory activity against some kinases, but further optimization was deemed necessary to improve its potency and selectivity. []

Current Status:

  • It is important to note that this research was published in 2012, and there is no further information available on the development of compound 42 or its potential therapeutic applications.
  • Further research and development would be required to determine its suitability for any specific medical use.

N-(3-fluoro-4-methoxyphenyl)-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide is a complex organic compound that features a unique combination of functional groups, including a fluorinated aromatic ring and a dihydropyrimidine moiety. This compound is characterized by its potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology.

The structure of this compound can be broken down into two primary components:

  • 3-Fluoro-4-methoxyphenyl group: This aromatic system enhances the lipophilicity and biological activity of the compound.
  • Dihydropyrimidin-1-yl-acetamide moiety: This part of the molecule is often associated with various biological activities, including anti-cancer and anti-inflammatory effects.

The reactivity of N-(3-fluoro-4-methoxyphenyl)-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide can be attributed to its functional groups. Key reactions may include:

  • Nucleophilic substitutions: The acetamide group can undergo nucleophilic attack, allowing for modifications that can enhance biological activity or alter pharmacokinetic properties.
  • Reduction reactions: The carbonyl groups present in the dihydropyrimidine structure can be reduced to form alcohols or amines, which may lead to derivatives with different biological profiles.
  • Cyclization reactions: The presence of the pyrrolidine ring allows for potential cyclization reactions, which could yield more complex structures with enhanced properties.

Research indicates that N-(3-fluoro-4-methoxyphenyl)-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide exhibits significant biological activities. Preliminary studies suggest:

  • Anticancer properties: The dihydropyrimidine component has been linked to inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
  • Anti-inflammatory effects: Compounds with similar structures have shown promise in reducing inflammation markers, making them potential candidates for treating inflammatory diseases.

These activities indicate that this compound may interact with specific biological pathways, although further research is needed to elucidate its mechanisms of action.

The synthesis of N-(3-fluoro-4-methoxyphenyl)-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide typically involves several steps:

  • Formation of the dihydropyrimidine core: This can be achieved through a condensation reaction between appropriate aldehydes and urea or thiourea derivatives under acidic or basic conditions.
  • Introduction of the pyrrolidine ring: A cyclization reaction involving a suitable precursor can yield the pyrrolidine structure.
  • Fluorination and methoxylation: These modifications can be introduced using standard electrophilic aromatic substitution reactions or via nucleophilic fluorination techniques.
  • Final acetamide formation: The final step usually involves acylation of an amine precursor with acetic anhydride or acetyl chloride.

N-(3-fluoro-4-methoxyphenyl)-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide holds potential in various applications:

  • Pharmaceutical development: Its unique structure makes it a candidate for developing new therapeutic agents targeting cancer and inflammatory diseases.
  • Research tool: It may serve as a lead compound in drug discovery programs aimed at exploring new treatments for various conditions.
  • Chemical probes: Due to its distinct functional groups, it can be utilized as a chemical probe in biological studies to understand specific pathways or mechanisms.

Interaction studies are crucial for understanding how N-(3-fluoro-4-methoxyphenyl)-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide interacts with biological targets. Preliminary data suggest:

  • Target engagement: Binding studies may reveal its affinity for specific receptors or enzymes involved in cancer progression or inflammation.
  • Synergistic effects: Investigating combinations with other drugs could uncover synergistic effects that enhance therapeutic efficacy.

Several compounds share structural similarities with N-(3-fluoro-4-methoxyphenyl)-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-y]acetamide. Here are some notable examples:

Compound NameStructural FeaturesNotable Activities
N-(4-fluorophenyl)-2-(pyrrolidinyl)acetamideFluorinated aromatic ring; pyrrolidineAnticancer
4-Methyl-N-(3-methoxyphenyl)acetamideMethoxy group; simple amideAnti-inflammatory
5-Fluoro-N-(2-pyridyl)acetamideFluorinated pyridine; acetamideAntimicrobial

Uniqueness

N-(3-fluoro-4-methoxyphenyl)-2-[4-methyl-6-oxo-2-(pyrrolidin-1-y]-1,6-dihydropyrimidin-acetamide stands out due to its combination of a fluorinated aromatic system and a complex dihydropyrimidine structure, which may impart unique pharmacological profiles compared to simpler analogs. Its potential dual activity against cancer and inflammation is particularly noteworthy, warranting further exploration in drug development contexts.

XLogP3

1.3

Dates

Last modified: 08-16-2023

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